

Synthesis and characterization of 4,5-Diamino-6-hydroxypyrimidine hemisulfate

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Compound of Interest

Compound Name: 4,5-Diamino-6-hydroxypyrimidine
hemisulfate

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An In-Depth Technical Guide to the Synthesis and Characterization of **4,5-Diamino-6-hydroxypyrimidine hemisulfate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-6-hydroxypyrimidine serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably purine derivatives like guanine and antiviral drugs such as ganciclovir.[1][2] Its stable hemisulfate salt is the preferred form for storage and subsequent reactions due to its enhanced purity and handling characteristics. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of **4,5-Diamino-6-hydroxypyrimidine hemisulfate**. We will detail a robust four-step pathway commencing from the cyclocondensation of guanidine and ethyl cyanoacetate, followed by nitrosation, catalytic hydrogenation, and final salt formation. Each protocol is presented with an emphasis on the underlying chemical principles and critical process parameters that ensure high yield and purity. Furthermore, a full suite of characterization techniques, including spectroscopic and physical methods, is described to provide a self-validating system for product identity and quality control.

Introduction: The Strategic Importance of a Core Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The pyrimidine ring, in particular, is a privileged structure found in a vast array of biologically active molecules. 4,5-Diamino-6-hydroxypyrimidine (also known as 2,4,5-triamino-6-hydroxypyrimidine, TAHP) is a critical precursor, providing the necessary framework for the subsequent construction of an imidazole ring to form the purine core.[1] This strategy is fundamental to the large-scale production of antiviral nucleoside analogs and other therapeutic agents.[2]

This guide eschews older, less efficient methods involving hazardous reagents like large amounts of metallic sodium or heavy metal powders for reduction.[3][4] Instead, it focuses on a modern, scalable, and more environmentally benign pathway centered around catalytic hydrogenation—a process that has been refined to minimize acid/alkali usage and waste generation.[3][5][6] The final isolation of the product as a hemisulfate salt is a critical step that facilitates purification and confers superior stability to the otherwise easily oxidized free diamine.

The Synthetic Pathway: A Four-Step Elucidation

The transformation from simple starting materials to the target hemisulfate salt is achieved through a well-established four-step sequence. This pathway is designed for scalability and reproducibility, with defined control points at each stage to ensure the desired outcome.



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Caption: Overall workflow for the synthesis of **4,5-Diamino-6-hydroxypyrimidine hemisulfate**.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

This initial step involves the Traube pyrimidine synthesis, a classic cyclocondensation reaction. Guanidine is reacted with ethyl cyanoacetate in the presence of a strong base.

- Causality: Sodium ethoxide or methoxide acts as a catalyst, deprotonating the active methylene group of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of guanidine, initiating a sequence of addition and elimination reactions that culminate in the formation of the stable pyrimidine ring.[7][8]

Experimental Protocol:

- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 g. atom equivalent) in anhydrous ethanol (approx. 250 mL) in a flask equipped with a reflux condenser.
- Once the sodium has fully dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).[7]
- In a separate flask, prepare another equivalent of sodium ethoxide solution and add guanidine hydrochloride or nitrate (1.02 mole equivalent).[8] Filter off the precipitated sodium salt (NaCl or NaNO₃).
- Combine the clear guanidine-containing filtrate with the ethyl sodiocyanoacetate solution.
- Heat the resulting mixture under reflux for 2-4 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Dissolve the solid residue in hot water (approx. 325 mL) and acidify with glacial acetic acid to a pH of ~7.[7][8]
- Cool the solution in an ice bath to induce crystallization.
- Filter the resulting precipitate, wash with cold water and then ethanol, and dry under vacuum to yield DAHP as a yellowish crystalline solid. A typical yield is in the range of 80-95%.[7][8]

Step 2: Nitrosation to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

The pyrimidine ring, activated by the amino and hydroxyl groups, readily undergoes electrophilic substitution at the C5 position.

- Causality: In an acidic medium, sodium nitrite (NaNO_2) generates nitrous acid (HNO_2), which is the active nitrosating agent. The electrophilic nitrosonium ion (NO^+) attacks the electron-rich C5 position of DAHP to form the 5-nitroso derivative.^{[1][3]} Precise control of pH and temperature is critical to prevent decomposition of nitrous acid and the formation of undesired byproducts.^[4]

Experimental Protocol:

- Suspend the DAHP synthesized in Step 1 in water.
- Cool the suspension in an ice bath to 0-5 °C and add a mineral acid (e.g., HCl or H_2SO_4) to achieve an acidic pH.
- Prepare a solution of sodium nitrite (NaNO_2) in water.
- Add the sodium nitrite solution dropwise to the cold DAHP suspension while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture in the cold for 1-2 hours. The suspension will typically turn a distinct rose-red or deep purple color, indicating the formation of the nitroso compound.^[4]
- Filter the solid product, wash thoroughly with cold water to remove excess acid and salts, and then with ethanol.
- Dry the product under vacuum. The yield for this step is typically high.

Step 3: Reduction to 4,5-Diamino-6-hydroxypyrimidine (TAHP)

This is the pivotal transformation step. The 5-nitroso group is reduced to a primary amine, yielding the target diamine. Catalytic hydrogenation is the method of choice for its cleanliness and efficiency.

- Causality and Field-Proven Insight: While chemical reductants like sodium dithionite or sodium sulfide are effective, they introduce sulfur-containing impurities and generate significant aqueous waste.[1][3] Catalytic hydrogenation using a noble metal catalyst (e.g., Palladium on carbon, Pd/C) offers a much cleaner conversion.[3] Modern patented processes have further refined this step by conducting the hydrogenation under neutral or slightly acidic conditions ($\text{pH} < 9$).[5][6] This innovative approach avoids the need to first dissolve the DAHNP in a strong base and then re-acidify, thereby drastically reducing salt waste and simplifying the downstream processing.[5][6]

Experimental Protocol (Catalytic Hydrogenation):

- Charge a suitable hydrogenation reactor (e.g., a Parr autoclave) with DAHNP, water, and a catalytic amount of 5% Pd/C (typically 1-2% by weight of DAHNP).
- If necessary, adjust the initial pH of the suspension to between 3.5 and 7.0 using dilute sulfuric acid.[6]
- Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar.[6]
- Heat the mixture to 60-100 °C while stirring vigorously.[6]
- Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 30-60 minutes after reaching the target temperature. The disappearance of the red color is also a visual indicator of completion.
- After the reaction, cool the reactor, vent the hydrogen, and purge with nitrogen.
- The product is the free base, TAHP, which may be sparingly soluble in the reaction medium.

Step 4: Salt Formation and Isolation

The final step involves the conversion of the TAHP free base into its more stable hemisulfate salt, which facilitates both purification and isolation.

- Causality: TAHP is susceptible to aerial oxidation, which can lead to colored impurities. By adding sulfuric acid, the basic amino groups are protonated, forming a stable salt. The hemisulfate salt has well-defined crystallinity and is often less soluble in the aqueous

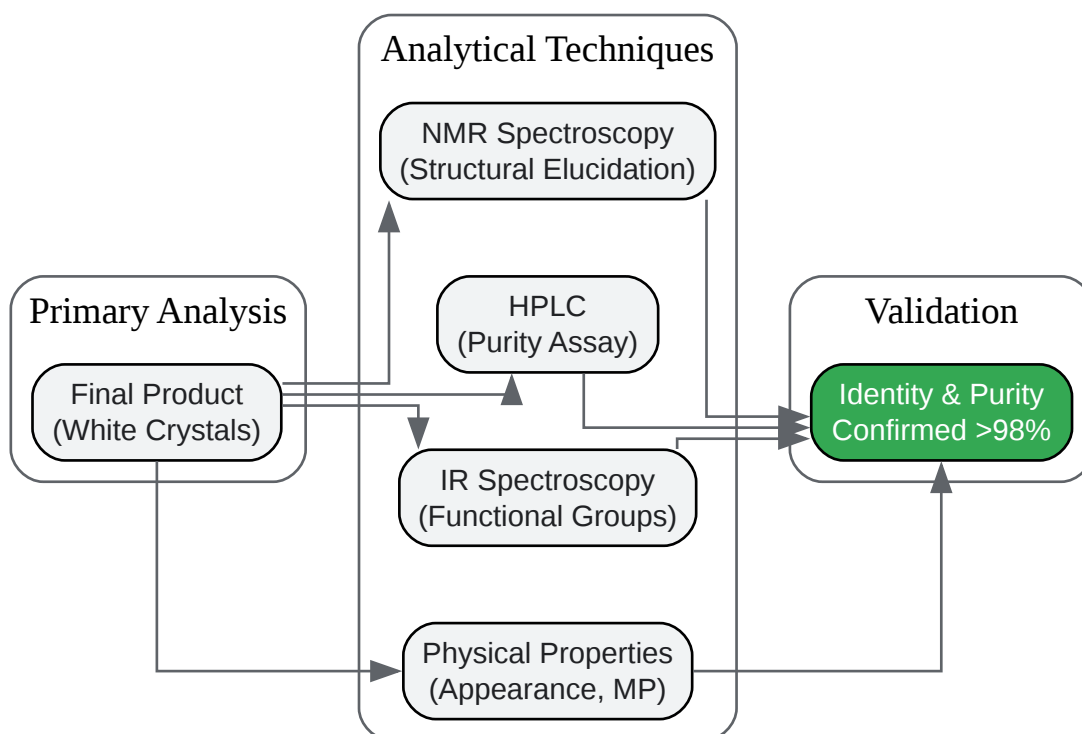
medium than the free base or residual impurities, allowing it to be isolated in high purity by crystallization.[3]

Experimental Protocol:

- Filter the hot reaction mixture from Step 3 through a bed of celite to remove the Pd/C catalyst.
- To the resulting clear, hot filtrate (containing the dissolved TAHP), slowly add a stoichiometric amount of dilute sulfuric acid to adjust the pH to between 1 and 2.[3]
- Heat the acidified solution in a boiling water bath for 60-90 minutes to ensure complete salt formation and to promote crystal growth.[1]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for at least 30 minutes to maximize precipitation.[3]
- Filter the white crystalline product.
- Wash the filter cake sequentially with cold distilled water and ethanol to remove any remaining acid and impurities.[1]
- Dry the final product, **4,5-Diamino-6-hydroxypyrimidine hemisulfate**, at 80 °C to a constant weight. A yield of over 70% (based on DAHNP) with a purity of >98% can be expected.[1][3]

Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized product. This process forms a self-validating loop, confirming the success of the synthetic protocols.



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Caption: A logical workflow for the analytical characterization of the final product.

Spectroscopic Methods

Infrared (IR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups. The spectrum should be compared against a reference standard if available.

Wavenumber (cm ⁻¹)	Assignment	Source
3320 - 3100	N-H and O-H stretching vibrations	[1]
3093	Aromatic C-H stretching	[1]
1670	C=O stretching / Pyrimidine ring C=N str.	[1]
1586	N-H bending (scissoring)	[1]
1130 - 1078	S=O stretching (from the sulfate ion)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation, although the low solubility of the salt can sometimes present challenges. A suitable solvent such as DMSO-d₆ or D₂O with acid/base adjustment may be required.

- ¹H NMR: Expect to see distinct signals for the non-equivalent amino protons and the C2-H proton on the pyrimidine ring. The protons are exchangeable and may appear as broad signals.
- ¹³C NMR: Signals corresponding to the four unique carbon atoms in the pyrimidine ring should be observable.

Physical and Chromatographic Properties

The physical properties provide a rapid assessment of purity, while HPLC offers quantitative analysis.

Parameter	Expected Result	Source
Appearance	White to off-white crystalline solid	[3]
Melting Point	Decomposes at approximately 270 °C	[9]
Purity (HPLC)	≥ 98%	[3]
Molecular Formula	$C_8H_{12}N_8O_2 \cdot H_2SO_4$ (Note: Two pyrimidine molecules per sulfuric acid molecule)	[9]
Molecular Weight	350.31 g/mol	[9]

Safety, Handling, and Storage

- **Personal Protective Equipment (PPE):** Always wear safety glasses, gloves, and a lab coat when handling the compound and associated reagents.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is classified as a combustible solid.

Conclusion

This guide has outlined a scientifically grounded and practically optimized process for the synthesis and characterization of **4,5-Diamino-6-hydroxypyrimidine hemisulfate**. By leveraging a modern, cleaner catalytic hydrogenation step and adhering to strict control over reaction parameters, researchers can reliably produce this vital pharmaceutical intermediate with high yield and purity. The described characterization workflow provides a robust framework for quality assurance, ensuring the material is suitable for its intended downstream applications in drug development and synthesis.

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